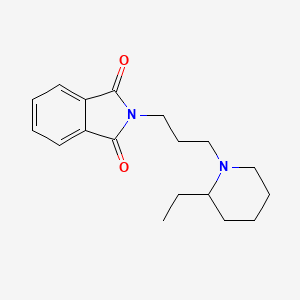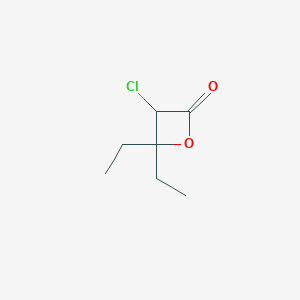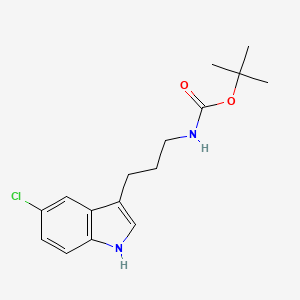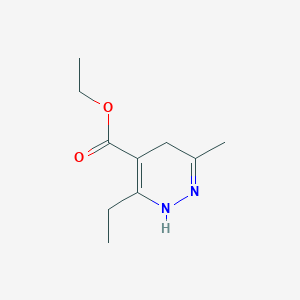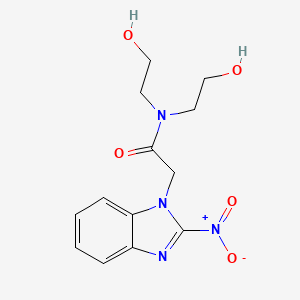
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group attached to the benzimidazole ring and two hydroxyethyl groups attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride to form the acetamide derivative.
Hydroxyethylation: Finally, the acetamide derivative is treated with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyethyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins, enzymes, or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrobenzimidazol-1-yl)acetamide: Lacks the hydroxyethyl groups.
N,N-bis(2-hydroxyethyl)benzimidazole: Lacks the nitro group.
2-(2-Aminobenzimidazol-1-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is unique due to the presence of both hydroxyethyl groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
80479-65-8 |
|---|---|
Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H16N4O5/c18-7-5-15(6-8-19)12(20)9-16-11-4-2-1-3-10(11)14-13(16)17(21)22/h1-4,18-19H,5-9H2 |
InChI Key |
XPNKFSSABKDUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N(CCO)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
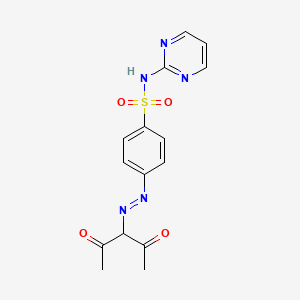


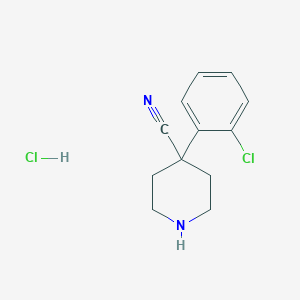
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
